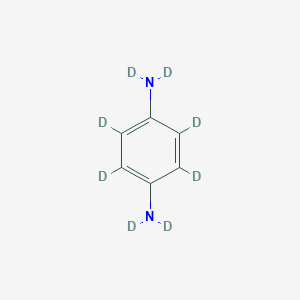

1,4-Benzenediamine-d8

Vue d'ensemble

Description

1,4-Benzenediamine-d8 is a deuterated derivative of benzene-1,4-diamine, where eight hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can influence its chemical behavior and applications in various fields.

Applications De Recherche Scientifique

Chemical Research Applications

-

Isotopic Labeling :

- 1,4-Benzenediamine-d8 serves as an effective tracer in reaction mechanisms and kinetic studies due to its isotopic labeling properties. The presence of deuterium alters vibrational frequencies and bond strengths, making it valuable for studying molecular interactions and reaction pathways.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- The compound is extensively used in NMR studies because the deuterium substitution enhances the resolution and sensitivity of spectral analysis. This allows for better understanding of molecular structures and dynamics.

-

Organic Synthesis :

- It acts as a reagent in various organic synthesis processes. The unique properties of deuterated compounds facilitate the development of new synthetic routes and materials with specific characteristics.

Biological Applications

-

Metabolic Studies :

- In biological research, this compound is employed to investigate metabolic pathways involving nitrogen-containing compounds. Its isotopic nature allows researchers to trace the incorporation of nitrogen into biological systems.

-

Drug Development :

- The compound has potential applications in drug development as it can be used to create deuterated analogs of pharmaceutical agents, which may exhibit improved pharmacokinetic properties.

Industrial Applications

-

Material Science :

- This compound is utilized in the production of deuterated materials for various industrial applications, including electronics and polymers. Its isotopic substitution can lead to enhanced material properties such as thermal stability and mechanical strength.

-

Dyes and Pigments :

- Similar to its non-deuterated form, it can be used in dye formulations where its unique isotopic signature aids in tracking dye behavior in different environments.

Comparison with Related Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| 1,4-Benzenediamine | C6H8N2 | Non-deuterated version; widely used in dyes and polymers. |

| Deuterated Benzene | C6D6 | Fully deuterated; useful in NMR but lacks amine functionality. |

| 2-Aminophenol | C6H7N | Used as a precursor for various dyes; lower toxicity profile. |

| 3-Aminophenol | C6H7N | Similar applications but different reactivity profiles. |

Case Studies

-

Kinetic Studies :

A study demonstrated the use of this compound in kinetic experiments to elucidate reaction mechanisms involving aromatic amines. The isotopic labeling allowed for precise tracking of reaction intermediates and provided insights into the rate-limiting steps involved. -

Pharmaceutical Research :

In drug development research, deuterated analogs of known pharmaceuticals were synthesized using this compound. These analogs exhibited altered metabolic pathways compared to their non-deuterated counterparts, suggesting potential for improved efficacy and reduced side effects. -

Environmental Chemistry :

The compound has been used to study the degradation pathways of amines in environmental samples, providing valuable data on how these compounds behave under different conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine-d8 typically involves the deuteration of benzene-1,4-diamine. This can be achieved through several methods:

Catalytic Deuteration: Using a deuterium gas (D2) and a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under specific conditions.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. The use of high-pressure deuterium gas and efficient catalysts ensures the complete and selective deuteration of the target compound.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Benzenediamine-d8 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include deuterated quinones, tetrahydro derivatives, and various substituted benzene-1,4-diamine derivatives.

Mécanisme D'action

The mechanism by which 1,4-Benzenediamine-d8 exerts its effects is primarily through its isotopic substitution. The presence of deuterium atoms can alter the compound’s vibrational frequencies, bond strengths, and reaction kinetics. These changes can influence the compound’s interaction with molecular targets and pathways, making it a valuable tool in studying reaction mechanisms and biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzene-1,4-diamine: The non-deuterated parent compound.

Deuterated Benzene: Benzene with all hydrogen atoms replaced by deuterium.

Deuterated Aniline: Aniline with deuterium substitution.

Uniqueness

1,4-Benzenediamine-d8 is unique due to its specific pattern of deuterium substitution, which can provide distinct advantages in isotopic labeling studies. Its selective deuteration can offer insights into reaction mechanisms and biological interactions that are not possible with non-deuterated or fully deuterated analogs.

Activité Biologique

1,4-Benzenediamine-d8 is a deuterated derivative of 1,4-benzenediamine, an aromatic diamine that has garnered attention due to its potential biological activities and applications in research. The incorporation of deuterium in place of hydrogen alters the compound's properties, including its metabolic pathways and toxicity profiles. This article reviews the biological activity of this compound, focusing on its toxicity, mutagenic potential, and relevance in various biological systems.

This compound has the molecular formula . The presence of deuterium enhances its stability and allows for more precise tracking in biological studies. The compound is primarily utilized in analytical chemistry and biological research due to its isotopic labeling capabilities.

General Toxicity

Research indicates that 1,4-benzenediamine exhibits significant toxicity. A study involving dermal exposure to guinea pigs showed increased enzyme activity and minimal degeneration of skeletal muscle at doses as low as 16 mg/kg body weight per day (bw/d) . In a neurotoxicity study with Fischer 344 rats, a no observed adverse effect level (NOAEL) was established at 16 mg/kg bw/d, suggesting that while the compound can be toxic, it also has thresholds below which adverse effects are not observed .

Mutagenicity and Carcinogenicity

1,4-benzenediamine has been classified as a potential mutagen and carcinogen. Studies have shown that exposure to this compound can lead to skin sensitization and allergic reactions . The International Agency for Research on Cancer (IARC) has categorized it as possibly carcinogenic to humans based on evidence from animal studies that demonstrated tumor development in laboratory settings .

Case Studies

Case Study 1: Dermal Exposure in Animals

In a series of experiments involving dermal exposure of guinea pigs to a 3% solution of 1,4-benzenediamine for periods ranging from 15 to 30 days, researchers noted significant increases in specific enzyme activities indicative of tissue damage. The study reported a NOAEL of 4 mg/kg bw/d based on these findings .

Case Study 2: Long-term Exposure in Rats

A long-term study involving Fischer 344 rats administered varying concentrations (0.4%) of 1,4-benzenediamine in their diet revealed severe toxic effects at higher doses (200 mg/kg bw/d). This resulted in mortality and significant reductions in body weight alongside increased organ weights .

Summary of Findings

| Study Type | Organism | Dose Range (mg/kg bw/d) | Observations | NOAEL (mg/kg bw/d) |

|---|---|---|---|---|

| Dermal Exposure | Guinea Pigs | 0.1 mL at 3% | Increased enzyme activity; minimal muscle degeneration | 4 |

| Neurotoxicity | Fischer 344 Rats | 4, 8, 16 | No mortalities; clinical signs absent | 16 |

| Long-term Dietary Exposure | Fischer 344 Rats | Up to 200 | Deaths; body weight reduction; increased organ weights | 17.2 |

The biological activity of this compound may be influenced by its interaction with cellular mechanisms. The presence of deuterium could alter the kinetics of metabolic pathways compared to its non-deuterated counterpart. This alteration may affect how the compound interacts with DNA and cellular proteins, potentially leading to mutagenic effects.

Propriétés

IUPAC Name |

1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCKQZAAMUWICA-GCJHLHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])N([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583998 | |

| Record name | (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153200-73-8 | |

| Record name | (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153200-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.